

# Comprehensive Technical Guide: Seviteronel Solubility in DMSO and Storage Conditions

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## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

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## Introduction to Seviteronel and Its Pharmaceutical Significance

**Seviteronel** (developmental code VT-464) is a novel dual-function therapeutic agent that acts as both a **potent CYP17 lyase inhibitor** and **androgen receptor (AR) antagonist**. This unique mechanism of action makes it particularly valuable for researching and treating **androgen-driven cancers**, including castration-resistant prostate cancer and certain forms of breast cancer. With its molecular formula of  $C_{18}H_{17}F_4N_3O_3$  and molecular weight of 399.34 g/mol, **Seviteronel** represents a significant advancement in targeted cancer therapeutics [1] [2].

The **pharmaceutical relevance** of **Seviteronel** extends across multiple cancer types. In triple-negative breast cancer (TNBC) research, **Seviteronel** has demonstrated potential as a **radiosensitizing agent** in AR-positive models, where it impairs DNA damage repair mechanisms and enhances radiation efficacy [2]. Understanding the compound's **solubility characteristics** and optimal **storage conditions** is therefore critical for maintaining its stability and ensuring reproducible experimental results in both in vitro and in vivo studies.

## Solubility Profile and Storage Conditions

## Solubility Data and Stock Solution Preparation

**Seviteronel** exhibits favorable solubility in dimethyl sulfoxide (DMSO), which makes it suitable for research applications requiring stock solutions for in vitro and in vivo studies. According to experimental data, **Seviteronel** is soluble in DMSO at concentrations of **at least 50 mg/mL**, which corresponds to approximately **125.21 mM** [1]. This high solubility facilitates the preparation of concentrated stock solutions that can be aliquoted and stored for extended periods.

Table 1: **Seviteronel** Solubility Profile in DMSO

Parameter	Value	Conditions
Solubility in DMSO	≥50 mg/mL	25°C, neat DMSO
Molar Concentration	≥125.21 mM	25°C, neat DMSO
Solution Appearance	Clear	Upon initial preparation
Hygroscopicity Note	Significant impact of water content on solubility	DMSO readily absorbs water from atmosphere

When preparing stock solutions, researchers should note that **DMSO is highly hygroscopic** and can absorb moisture from the environment, which may potentially affect compound solubility and stability over time. It is recommended to use **freshly opened, anhydrous DMSO** for preparing stock solutions and to aliquot them immediately to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture [1] [3].

## Recommended Storage Conditions

Proper storage of **Seviteronel**, both in powder form and as prepared solutions, is essential for maintaining chemical integrity and experimental reproducibility. The storage conditions vary depending on the physical form of the compound and the required duration of storage.

Table 2: Recommended Storage Conditions for **Seviteronel**

Form	Temperature	Stability	Notes
Powder	-20°C	3 years	Protect from light and moisture
Powder	4°C	2 years	Short-term storage
Solution in DMSO	-80°C	2 years	Aliquot to avoid freeze-thaw cycles
Solution in DMSO	-20°C	1 year	Hygroscopic DMSO impacts stability

For **long-term stability**, research indicates that most drug-like compounds (approximately 85%) remain stable in wet DMSO (90% DMSO/10% water) for up to **two years when stored at 4°C** [3]. However, for **Seviteronel** specifically, the recommended storage for DMSO solutions is at **-80°C for up to 2 years** or **-20°C for 1 year** [1]. This conservative approach ensures maximum compound integrity for sensitive biological applications.

## Detailed Experimental Protocols

### Preparation of DMSO Stock Solutions

The following protocol describes the recommended procedure for preparing **stable, concentrated stock solutions** of **Seviteronel** in DMSO for use in research applications:

- **Equipment and Reagents:** **Seviteronel** powder, anhydrous DMSO (freshly opened), amber glass vials, volumetric flasks or Eppendorf tubes, analytical balance, glove box (optional), nitrogen gas source (optional)
- **Preparation Steps:**
  - Allow the **Seviteronel** powder to equilibrate to room temperature before opening to prevent moisture condensation.
  - Weigh the required amount of **Seviteronel** powder using an analytical balance.
  - Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (50 mg/mL or lower).
  - Vortex the mixture for 30-60 seconds until completely dissolved.

- Aliquot the solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles.
  - Flush the vials with nitrogen gas before sealing to displace oxygen (optional but recommended).
  - Label all vials with compound name, concentration, date, and preparation details.
  - Store at recommended temperatures (-80°C for long-term, -20°C for intermediate-term)
- **Quality Control:** Visually inspect the solution for clarity and absence of particulate matter. For critical applications, consider verifying concentration by UV spectrophotometry or HPLC [1] [3].

## In Vitro and In Vivo Application Preparations

For biological experiments, **Seviteronel** stock solutions in DMSO require further dilution in appropriate aqueous buffers or vehicles. The following protocols have been experimentally validated:

Table 3: Experimentally Validated Formulations for Biological Studies

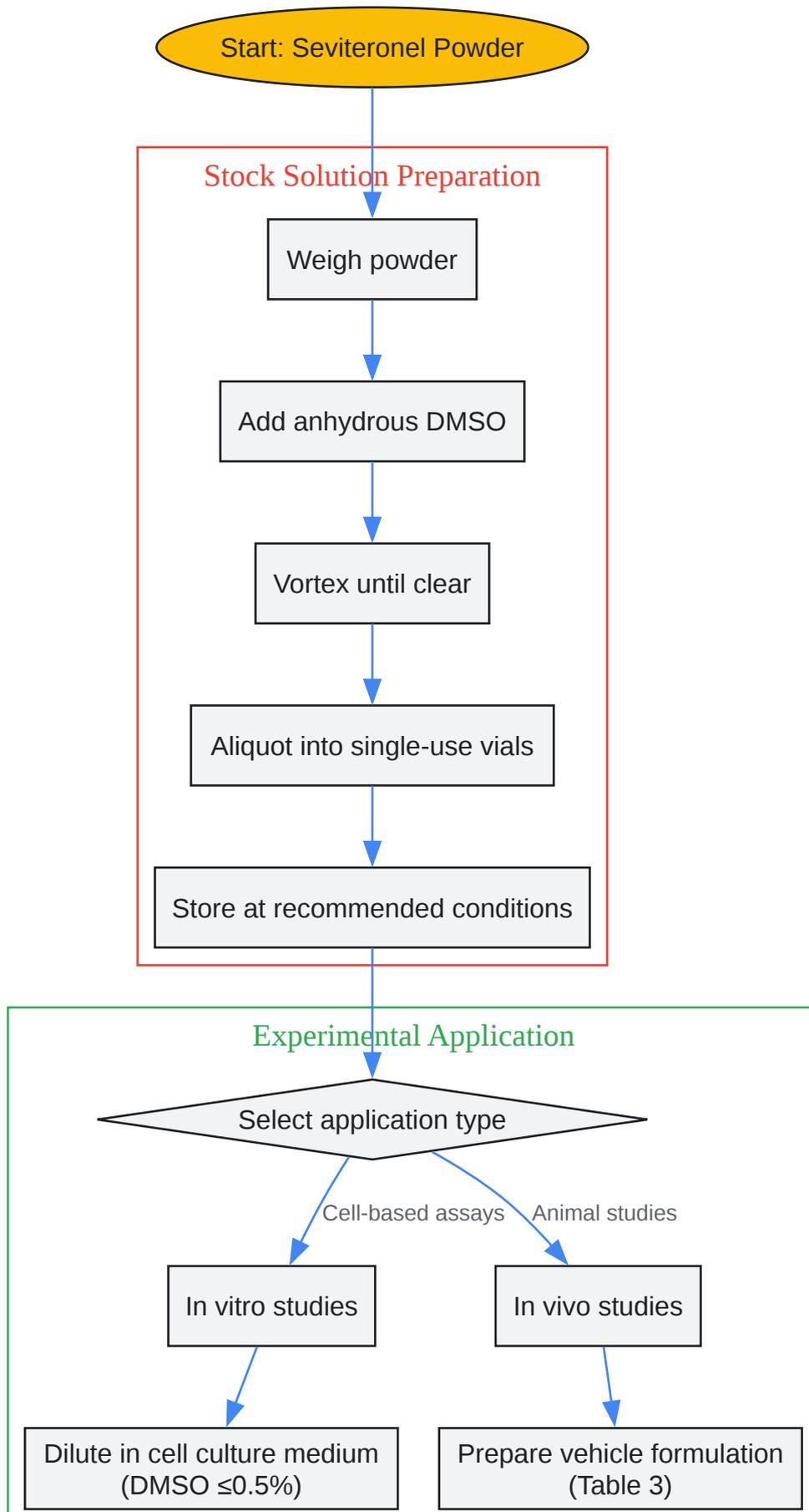
Application	Vehicle Composition	Final Seviteronel Concentration	Notes
In vitro cell culture	0.1-0.5% DMSO in culture medium	Variable based on assay	Keep DMSO ≤0.5% to minimize cytotoxicity
In vivo (Protocol 1)	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline	≥2.5 mg/mL (6.26 mM)	Clear solution, suitable for most applications
In vivo (Protocol 2)	10% DMSO + 90% (20% SBE-β-CD in saline)	≥2.5 mg/mL (6.26 mM)	Improved compatibility for sensitive models
In vivo (Protocol 3)	10% DMSO + 90% corn oil	≥2.5 mg/mL (6.26 mM)	For prolonged dosing studies (>half month)

### Protocol for In Vivo Administration (Protocol 1):

- Prepare stock solution of **Seviteronel** in DMSO at 25 mg/mL
- Mix 100 µL DMSO stock with 400 µL PEG300
- Add 50 µL Tween-80 and mix thoroughly
- Add 450 µL saline to adjust volume to 1 mL

- Administer immediately after preparation [1]

The experimental workflow for preparing and using **Seviteronel** in research applications can be visualized as follows:



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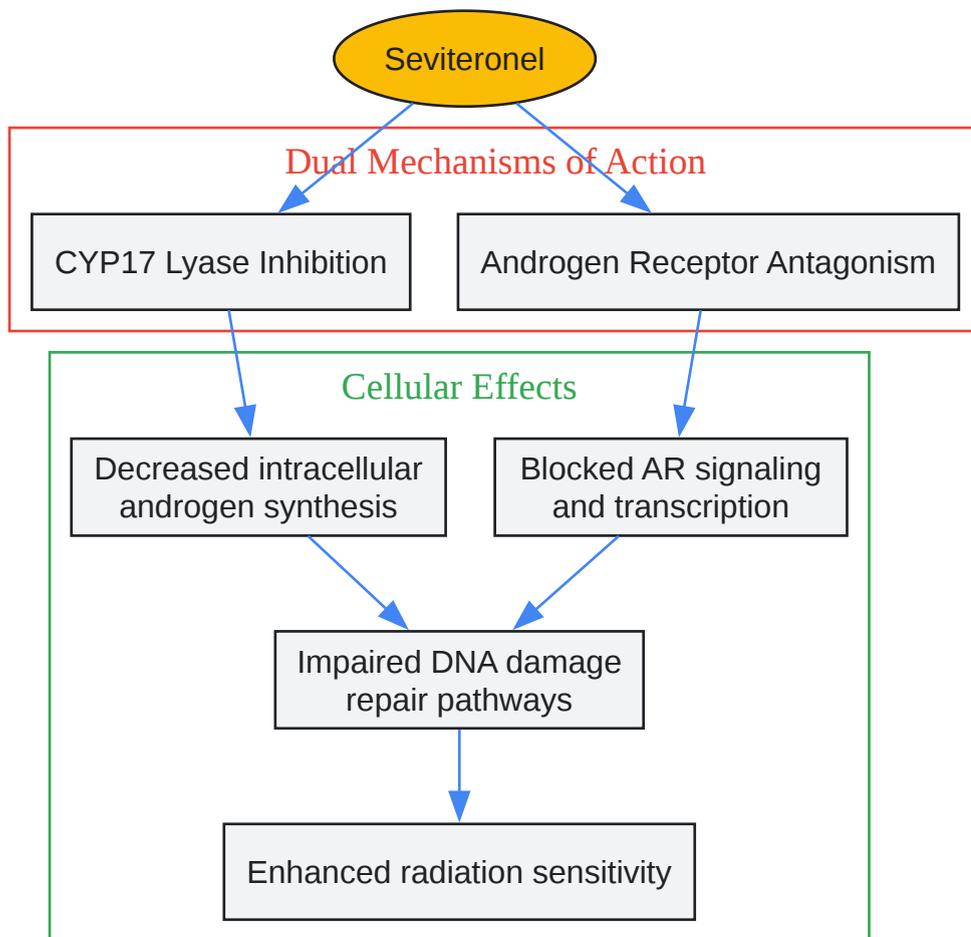
## Mechanism of Action and Research Applications

### Molecular Mechanisms and Signaling Pathways

**Seviteronel** exerts its therapeutic effects through a **dual mechanism of action** that distinguishes it from other anti-androgen therapies. As a **CYP17 lyase inhibitor**, it potently blocks the key enzyme in androgen biosynthesis with an  $IC_{50}$  of 69 nM, effectively reducing intracellular androgen levels [1]. Simultaneously, it functions as an **androgen receptor antagonist**, competing with natural androgens for receptor binding and thereby inhibiting AR-mediated transcription [2].

In AR-positive triple-negative breast cancer models, **Seviteronel** has demonstrated **significant radiosensitizing properties**. The molecular mechanism involves impairment of DNA damage repair pathways, as evidenced by persistent  $\gamma$ H2AX foci (indicative of unrepaired double-strand breaks) and delayed DNA repair kinetics [2]. Unlike enzalutamide, which primarily inhibits AR nuclear translocation, **Seviteronel** appears to modulate AR binding to DNA damage response genes, suggesting a distinct mechanism of radiosensitization.

The signaling pathways affected by **Seviteronel** can be visualized as follows:



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## Research Applications and Experimental Considerations

**Seviteronel** has been investigated in multiple cancer models, demonstrating particular utility in **androgen receptor-positive malignancies**. In prostate cancer research, **Seviteronel** effectively reduced tumor volume in MDA-PCa-133 xenograft models, demonstrating comparable efficacy to abiraterone [1]. In triple-negative breast cancer, **Seviteronel** preferentially radiosensitized AR-positive models, with radiation enhancement ratios ranging from 1.20 to 1.89, while AR-negative models showed no significant radiosensitization at concentrations up to 5  $\mu\text{M}$  [2].

When designing experiments with **Seviteronel**, researchers should consider:

- **Cell line selection:** AR-positive models (MDA-MB-453, ACC-422, SUM-159, SUM-185PE) show greatest sensitivity

- **Treatment duration:** Effects on DNA damage repair are time-dependent, with significant delays observed at 6, 16, and 24 hours
- **Combination therapies:** Enhanced efficacy when combined with radiation in AR-positive TNBC models
- **Dosing considerations:** In vivo efficacy demonstrated at 100 mg/kg twice daily in xenograft models [1] [2]

## Safety and Regulatory Information

### Handling and Safety Considerations

**Seviteronel** is intended **for research use only** and not for human diagnostic or therapeutic use. Researchers should exercise standard precautions when handling the compound:

- Use **appropriate personal protective equipment** including gloves, lab coat, and safety glasses
- Work in a **well-ventilated area** or chemical fume hood when handling powder form
- Avoid **direct contact** with skin, eyes, and clothing
- Do not **ingest or inhale** the compound
- Follow institutional guidelines for **chemical waste disposal**

As with all DMSO-containing solutions, researchers should note that DMSO can **enhance skin absorption** of chemical compounds, increasing potential toxicity risks. Proper handling techniques are essential to minimize exposure risks.

### Regulatory and Compliance Information

**Seviteronel** is classified as a **controlled substance** in some territories and is subject to specific regulatory restrictions. Researchers should verify the regulatory status of **Seviteronel** in their country before purchase and use. The compound has been used in clinical trials (NCT02580448) for investigation in breast cancer patients, but remains an investigational drug not approved for clinical use [4].

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